

BzATP: A Technical Guide to P2X Receptor Selectivity and Off-Target Effects

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Compound of Interest

Compound Name: BzATP

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (**BzATP**) is a potent synthetic analog of adenosine triphosphate (ATP) that has been instrumental in the characterization of purinergic P2X receptors. It is most renowned for its high potency at the P2X7 receptor subtype, an ion channel that plays a crucial role in immunity, inflammation, and neuropathic pain. This technical guide provides an in-depth analysis of **BzATP**'s selectivity profile for P2X receptors, details its known off-target effects, and presents comprehensive experimental protocols for its study. The information is intended to equip researchers and drug development professionals with the critical knowledge required for the effective use of **BzATP** in their investigations.

Data Presentation: BzATP Potency and Selectivity

BzATP exhibits a distinct selectivity profile across the P2X receptor family. While it is a potent agonist at several P2X subtypes, its highest potency is observed at the P2X7 receptor. The following table summarizes the quantitative data on **BzATP**'s potency, presented as EC50 (half-maximal effective concentration) or pEC50 (-log(EC50)) values, for various human, rat, and mouse P2X receptor subtypes. This allows for a clear comparison of its activity and selectivity.

Receptor Subtype	Species	Potency (EC50 / pEC50)	Reference
P2X1	Human	pEC50 = 8.74	[1]
P2X2	Human	pEC50 = 5.26	[1]
P2X3	Human	pEC50 = 7.10	[1]
P2X2/3	Human	pEC50 = 7.50	[1]
P2X4	Human	pEC50 = 6.19	[1]
P2X7	Human	EC50 = 7 μ M	[2][3][4]
P2X7	Rat	EC50 = 3.6 μ M	[1][2][5]
P2X7	Mouse	EC50 = 285 μ M	[1][2][5]

Note: Higher pEC50 values and lower EC50 values indicate greater potency. The significant difference in potency for the mouse P2X7 receptor is a critical consideration for species selection in experimental design.

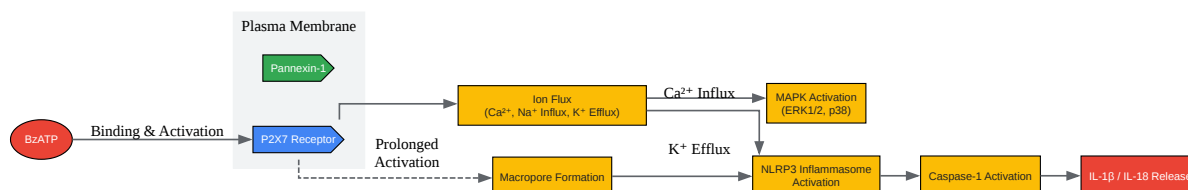
Off-Target Effects

While **BzATP** is a valuable tool for studying P2X7 receptors, it is not entirely selective and can interact with other proteins. Understanding these off-target effects is crucial for accurate data interpretation.

- **P2X1 and P2Y1 Receptor Partial Agonism:** **BzATP** exhibits partial agonist activity at P2X1 and P2Y1 receptors.[3] This can be a confounding factor in tissues or cells where these receptors are co-expressed with P2X7.
- **ATPase Photoaffinity Labeling:** **BzATP** can be used as a photoaffinity probe to study adenine nucleotide binding to ATPases.[5] This property, while useful in specific experimental contexts, represents an off-target interaction in studies focused on P2X receptor signaling.
- **P2Y11 Receptor Activation:** In some cell types, such as lacrimal gland myoepithelial cells, **BzATP** has been shown to activate P2Y11 receptors.[6]

Mandatory Visualizations

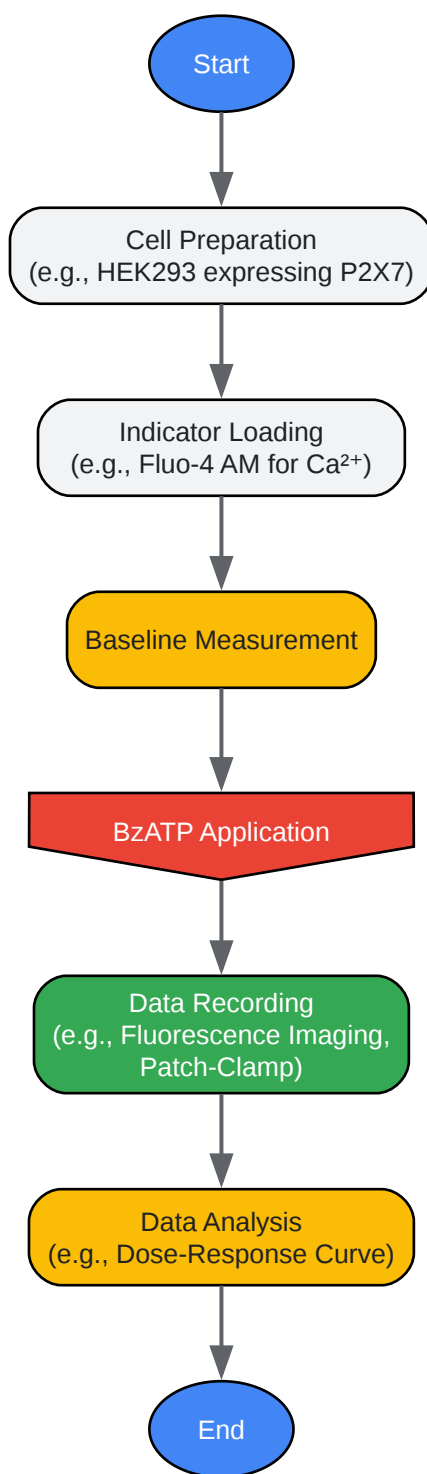
P2X7 Receptor Signaling Pathway Activated by BzATP



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Caption: **BzATP**-induced P2X7 receptor signaling cascade.

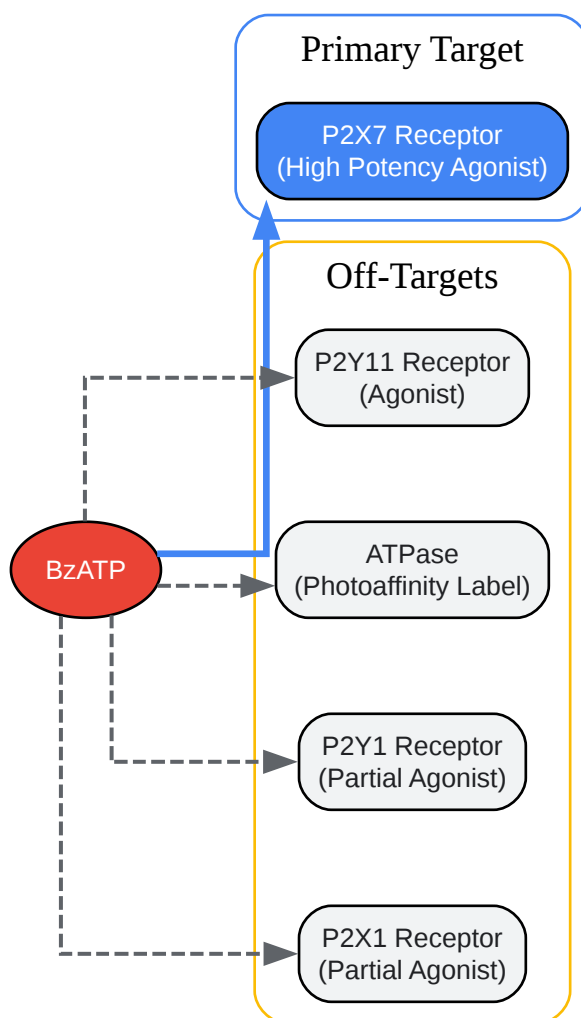
Experimental Workflow for Assessing P2X7 Receptor Activity



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Caption: Workflow for P2X7 receptor activity assessment.

BzATP: Target and Off-Target Interactions



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Caption: **BzATP**'s primary and off-target interactions.

Experimental Protocols

Patch-Clamp Electrophysiology for P2X7 Receptor Currents

This protocol is designed to measure ion channel currents in response to **BzATP** application in cells expressing P2X7 receptors.

1. Cell Preparation:

- Culture cells (e.g., HEK293, astrocytes, or microglia) expressing the P2X7 receptor of interest on glass coverslips.
- Use cells 24-48 hours after plating or transfection.

2. Solutions:

- External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, and 2.5 KCl. Adjust pH to 7.4.[\[2\]](#)
- Pipette Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, and 0.5 CaCl₂. Adjust pH to 7.4.[\[2\]](#)
- Agonist Solution: Prepare a stock solution of **BzATP** in the external solution. A final concentration of 100 µM is often used for robust activation.[\[2\]](#)[\[7\]](#)

3. Recording:

- Perform whole-cell patch-clamp recordings using an Axopatch 200B amplifier or similar equipment.
- Hold the cell membrane potential at -60 mV.
- Apply **BzATP** solution via a perfusion system for 5-10 seconds.[\[2\]](#)
- Record the inward current generated by the activation of P2X7 receptors.
- Data can be acquired and analyzed using software such as pClamp.[\[2\]](#)

Calcium Imaging of P2X7 Receptor Activation

This protocol measures changes in intracellular calcium concentration following P2X7 receptor activation by **BzATP**.

1. Cell Preparation:

- Plate cells expressing P2X7 receptors on glass-bottom dishes suitable for microscopy.

2. Dye Loading:

- Incubate cells with a calcium-sensitive fluorescent dye (e.g., 3-5 μ M Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
- Wash the cells with buffer to remove excess dye.

3. Imaging:

- Mount the dish on an inverted fluorescence microscope equipped with a camera.
- Acquire baseline fluorescence images.
- Add **BzATP** solution to the dish at the desired final concentration.
- Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Dye Uptake Assay for Pore Formation

Prolonged activation of P2X7 receptors leads to the formation of a large pore permeable to molecules up to 900 Da. This can be assessed using fluorescent dyes such as YO-PRO-1.

1. Cell Preparation:

- Plate cells in a 96-well plate or on coverslips.

2. Assay:

- Prepare a solution containing both **BzATP** and a fluorescent dye that cannot cross the plasma membrane of healthy cells (e.g., YO-PRO-1).
- Incubate the cells with this solution for a defined period (e.g., 15-60 minutes).
- Wash the cells to remove the extracellular dye.
- Measure the intracellular fluorescence using a fluorescence plate reader or a microscope. An increase in fluorescence indicates dye uptake through the P2X7 receptor pore.

Conclusion

BzATP is an indispensable pharmacological tool for the investigation of P2X7 receptor function. Its high potency at this receptor subtype has facilitated significant advances in our understanding of its physiological and pathological roles. However, researchers must remain cognizant of its species-specific potency differences and its off-target activities to ensure the rigorous and accurate interpretation of experimental data. The protocols and data presented in this guide offer a comprehensive resource for the effective application of **BzATP** in research and drug development.

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